molecular formula C12H14N2O2 B3119193 methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate CAS No. 24786-76-3

methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

Cat. No. B3119193
CAS RN: 24786-76-3
M. Wt: 218.25 g/mol
InChI Key: HQMDSKPJSFGGCV-UHFFFAOYSA-N
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Description

“Methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate” is a complex organic compound. It belongs to the class of organic compounds known as benzofurans . These are organic compounds containing a benzene ring fused to a furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom .


Molecular Structure Analysis

Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar compounds have been provided using the B3LYP/6-311++G (d,p) basis set . The acquired FT-IR and FT Raman data were used to complete the vibrational assignment and characterization of the compound fundamental modes .

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

This compound can be used in vibrational spectroscopy and quantum computational studies . Theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of similar benzimidazole derivatives have been conducted using the B3LYP/6-311++G(d,p) basis set .

Molecular Docking Studies

Molecular docking studies can be performed with this compound . These studies help in predicting the protein binding sites and can be useful in drug discovery processes .

Synthesis of Metal-Organic Frameworks (MOFs)

The compound can be used in the synthesis of Metal-Organic Frameworks (MOFs) . MOFs have a wide range of applications due to their crystallinity, structural versatility, and controlled porosity .

CO2 Capture

MOFs synthesized using this compound can be used for CO2 capture . This is a rapidly increasing research area due to its importance in energy and environment-related applications .

Antimicrobial Activity

Benzimidazole derivatives, like the one , have been found to exhibit potent in vitro antimicrobial activity .

Drug Candidates

Compounds containing these structural features have multifarious activities like antitumor, antifungal, antiviral, antiulcer, anticoagulant, antiallergic activities . Moreover, benzimidazole derivatives are used as important drug candidates such as anthelmintics and proton-pump inhibitors (PPIs) like lansoprazole and omeprazole .

Conductivity Boosting

Its main decomposition product acts as a nucleating agent for DMBI-H with the overall effect of boosting conductivity of the final doped P (NDI2OD-T2) films .

properties

IUPAC Name

methyl 3-(1-methylbenzimidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-14-10-6-4-3-5-9(10)13-11(14)7-8-12(15)16-2/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMDSKPJSFGGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901254835
Record name Methyl 1-methyl-1H-benzimidazole-2-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(1-methyl-1H-benzimidazol-2-yl)propanoate

CAS RN

24786-76-3
Record name Methyl 1-methyl-1H-benzimidazole-2-propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24786-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-methyl-1H-benzimidazole-2-propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901254835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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